

Technical Deep Dive: Cyanine5 DBCO Spectral Characteristics & Application Protocols

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Compound of Interest

Compound Name: Cyanine5 DBCO

Cat. No.: B13390896

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Executive Summary

Cyanine5 DBCO (Cy5-DBCO) represents the convergence of far-red fluorescence detection and bioorthogonal chemistry. Unlike traditional amine-reactive dyes (NHS esters) or thiol-reactive dyes (maleimides), Cy5-DBCO utilizes a dibenzocyclooctyne (DBCO) moiety to engage in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This copper-free "click" reaction allows for the specific labeling of azide-modified biomolecules in live cells or complex lysates without the cytotoxicity associated with copper catalysts.[3]

This guide details the physicochemical properties of Cy5-DBCO, analyzes its excitation/emission profiles, and provides a self-validating protocol for bioconjugation and spectral characterization.

Physicochemical & Spectral Properties[4][5][6][7][8][9][10]

The utility of Cy5-DBCO lies in its high extinction coefficient and far-red emission, which minimizes background autofluorescence in biological samples.[4] Below are the critical parameters required for experimental design.

Table 1: Core Technical Specifications

Parameter	Typical Value	Notes
Excitation Maximum	646 – 651 nm	Ideal for 633 nm (HeNe) or 647 nm (Kr-Ar) laser lines. ^[5]
Emission Maximum ()	662 – 671 nm	Far-red emission; minimal overlap with GFP/FITC/PE.
Extinction Coefficient ()	~250,000 M ⁻¹ cm ⁻¹	Measured at in ethanol or PBS. High brightness.
Quantum Yield ()	0.20 – 0.28	Solvent-dependent; typically lower in aqueous buffers due to aggregation.
Stokes Shift	~20 nm	Small shift requires high-quality emission filters to reject excitation light.
Molecular Weight	~930 – 1250 Da	Varies by salt form and linker length (e.g., PEG4 spacer).
Solubility	DMSO, DMF	Hydrophobic DBCO moiety limits water solubility; use organic stock.
Correction Factor (CF ₂₈₀)	0.04 – 0.05	Used to correct A ₂₈₀ during protein concentration measurements.

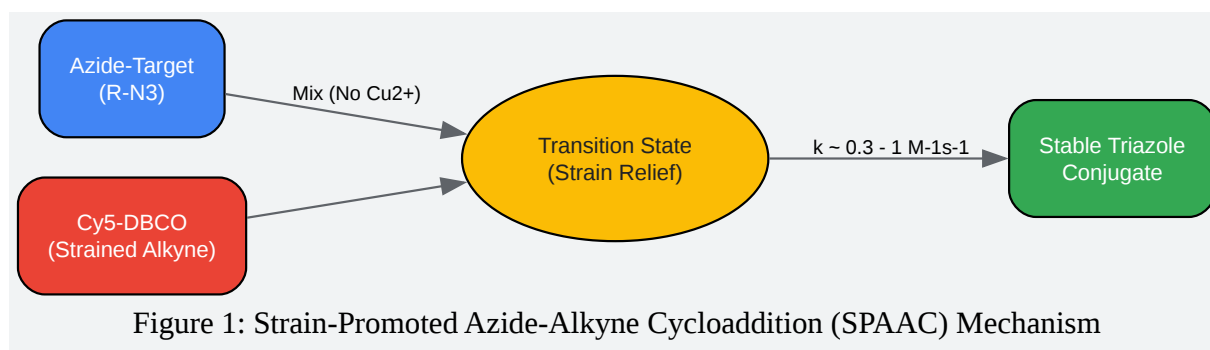
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Critical Insight - Solvent Effects: Cy5 derivatives are prone to forming non-fluorescent H-aggregates in aqueous solutions, often manifesting as a secondary absorption peak around 600 nm (blue-shifted). To mitigate this, always dissolve the neat dye in anhydrous DMSO or DMF before diluting into the aqueous reaction buffer.

Mechanism of Action: SPAAC Ligation

The driving force behind Cy5-DBCO labeling is the relief of ring strain in the cyclooctyne group. When mixed with an azide-tagged molecule, the DBCO undergoes a [3+2] cycloaddition to form a stable triazole linkage.

Figure 1: SPAAC Reaction Pathway



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Caption: The reaction proceeds spontaneously at physiological temperatures without catalysts, driven by the release of ~18 kcal/mol of ring strain energy.

Experimental Protocols

Protocol A: Bioconjugation of Azide-Modified Protein

Objective: Label a purified Protein-Azide (e.g., Antibody-N3) with Cy5-DBCO.

Reagents:

- Protein-Azide: 1–5 mg/mL in PBS (pH 7.4). Must be free of sodium azide.
- Cy5-DBCO Stock: 10 mM in anhydrous DMSO.
- Desalting Column: Zeba Spin or PD-10 (MWCO 7kDa).

Step-by-Step Workflow:

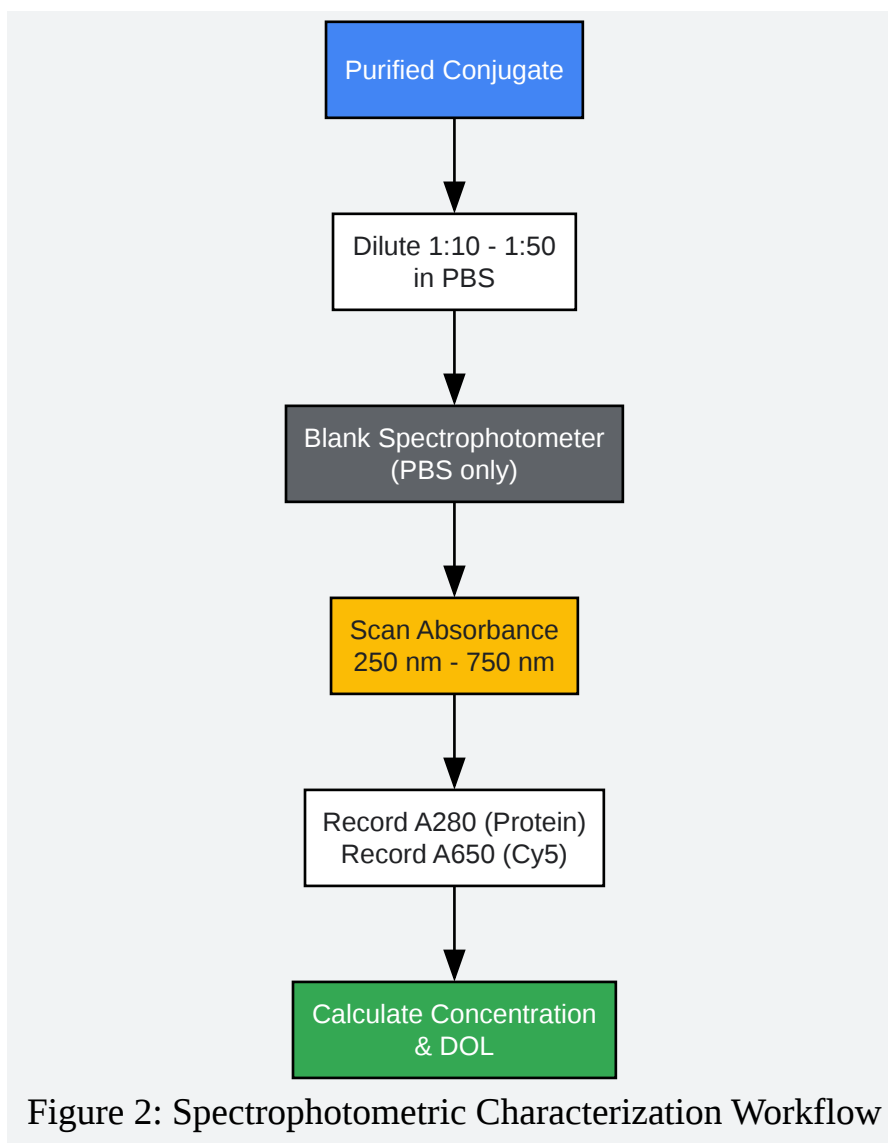
- Stoichiometry Calculation: Aim for a 4–10 fold molar excess of Cy5-DBCO over the protein.
 - Example: For 100 μ L of IgG (150 kDa) at 2 mg/mL:
 - Moles Protein =
.
 - Moles Dye (5x excess) =
.
 - Volume Dye Stock =
.
- Reaction Assembly:
 - Add the calculated volume of Cy5-DBCO to the protein solution.
 - Critical: Keep final DMSO concentration < 5-10% to prevent protein denaturation.
- Incubation:
 - Incubate for 4 hours at Room Temperature or Overnight at 4°C.
 - Protect from light (foil wrap).
- Purification:

- Equilibrate desalting column with PBS.
- Apply reaction mixture and elute to remove unreacted free dye.
- Validation: The eluate should be blue; the column will retain a slower-moving blue band (free dye).

Protocol B: Spectral Characterization & DOL Determination

Objective: Quantify the Degree of Labeling (DOL) to validate the conjugate.

Figure 2: Spectral Validation Workflow



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Caption: Standard workflow for determining labeling efficiency using UV-Vis spectroscopy.

Calculation Logic: To determine the DOL, you must correct for the dye's absorbance at 280 nm (where proteins also absorb).

- Corrected Protein Absorbance (

):

Where

is typically 0.04 - 0.05 for Cy5.

- Molar Concentration of Protein (

):

Where

is the protein extinction coefficient (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).

- Degree of Labeling (DOL):

Where

.

Success Criteria:

- DOL 1.0 – 3.0: Optimal for antibodies (preserves binding affinity).
- DOL < 0.5: Under-labeled. Increase dye excess or reaction time.
- DOL > 5.0: Over-labeled. Risk of quenching and precipitation.

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Precipitation	Hydrophobic DBCO causes aggregation.	Use Sulfo-Cy5-DBCO (sulfonated version) for higher water solubility. Add PEG linkers.
Low Labeling	Azide instability or steric hindrance.	Ensure protein-azide is fresh. Use a longer linker (e.g., PEG4) between Cy5 and DBCO.
Blue-Shifted Spectra	Dye H-aggregation.	Keep DOL < 4. Add 0.05% Tween-20 to buffers.
High Background	Non-specific hydrophobic binding.	Perform extensive washing or dialysis. Use BSA blocking in downstream assays.

References

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